
8-methyl-7H-purine-2,6-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methyl-7H-purine-2,6-diamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN6 and its molecular weight is 200.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Ionization Studies : Lichtenberg, Bergmann, Rabat, and Neiman (1972) explored the tautomerism and ionization of purin-8-one and its N-methyl derivatives, providing insights into the chemical behavior of similar compounds like 8-methyl-7H-purine-2,6-diamine hydrochloride in aqueous solutions (Lichtenberg, Bergmann, Rabat, & Neiman, 1972).
Antimycobacterial Activity : Braendvang and Gundersen (2007) investigated the synthesis and biological activity of 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents, including 8-methyl purines, demonstrating their potential in inhibiting Mycobacterium tuberculosis growth (Braendvang & Gundersen, 2007).
Synthesis and Antitumor Activity : Ueda, Adachi, Sakakibara, Asano, and Nakagami (1987) synthesized novel purino[7, 8-g] -6-azapteridines and [1, 2, 4] triazino[3, 2-f] purines, including derivatives of 7, 8-diamino-1, 3-dimethylxanthine, and examined their antitumor activity (Ueda et al., 1987).
Cancer Cell Cycle Arrest : Bosco, Defant, Messina, Incitti, Sighel, Bozza, Ciribilli, Inga, Casarosa, and Mancini (2018) investigated the effects of 2,6-diamino-substituted purine derivatives, including N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, on breast and colorectal cancer cells, showing their potential to cause cell cycle arrest in cancer cells (Bosco et al., 2018).
Hydrogen-Bonding Preferences : Rao and Kollman (1986) studied the hydrogen-bonding preferences in complexes involving 2,6-diaminopurine and 8-methyladenine, contributing to the understanding of molecular interactions in these purine derivatives (Rao & Kollman, 1986).
Properties
IUPAC Name |
8-methyl-7H-purine-2,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H5,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCOYJGIFWOOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC(=C2N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
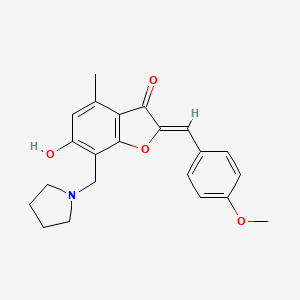
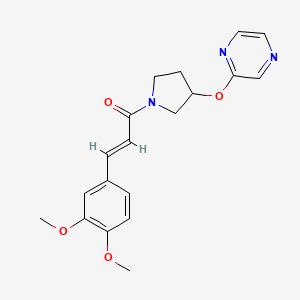
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2368470.png)
![1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine](/img/structure/B2368471.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

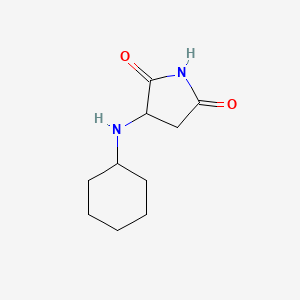
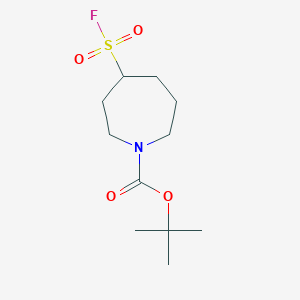
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)
![2-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2368481.png)

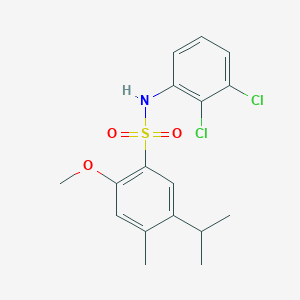
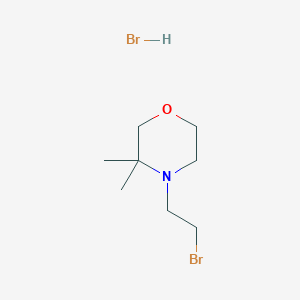
![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)
